1-benzyl-6-hydroxy-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide
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Overview
Description
1-benzyl-6-hydroxy-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-6-hydroxy-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Hydroxylation: The hydroxyl group at the 6-position can be introduced through selective oxidation of the corresponding precursor.
Amidation: The final step involves the formation of the amide bond with 4-(trifluoromethyl)aniline under coupling conditions using reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-6-hydroxy-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC or Jones reagent.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like NaBH4 or LiAlH4.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or KMnO4 under acidic conditions.
Reduction: NaBH4 or LiAlH4 in anhydrous solvents like THF or ether.
Substitution: Benzyl chloride or other alkyl halides in the presence of a base like NaOH or K2CO3.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various alkyl or aryl derivatives depending on the substituent used.
Scientific Research Applications
1-benzyl-6-hydroxy-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Biology: Study of its interactions with biological macromolecules like proteins and nucleic acids.
Materials Science: Exploration of its properties for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-benzyl-6-hydroxy-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound may act as an inhibitor or activator. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide: Lacks the trifluoromethyl group, which may affect its biological activity and chemical properties.
1-benzyl-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide: Lacks the hydroxyl group, which may influence its reactivity and interactions with biological targets.
Uniqueness
1-benzyl-6-hydroxy-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide is unique due to the presence of both the hydroxyl and trifluoromethyl groups, which can significantly impact its chemical reactivity and biological activity. These functional groups can enhance its interactions with specific molecular targets and improve its solubility and stability.
Properties
IUPAC Name |
3-benzyl-2,4-dioxo-N-[4-(trifluoromethyl)phenyl]-1H-pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O3/c20-19(21,22)13-6-8-14(9-7-13)23-17(27)15-10-16(26)25(18(28)24-15)11-12-4-2-1-3-5-12/h1-10H,11H2,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTAICJXXCLXGHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C=C(NC2=O)C(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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